molecular formula C14H11N3O B13136177 (6-Methoxy-1-methylquinolin-4(1h)-ylidene)propanedinitrile CAS No. 10182-03-3

(6-Methoxy-1-methylquinolin-4(1h)-ylidene)propanedinitrile

Cat. No.: B13136177
CAS No.: 10182-03-3
M. Wt: 237.26 g/mol
InChI Key: COGSLOPHKFBILH-UHFFFAOYSA-N
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Description

2-(6-Methoxy-1-methylquinolin-4(1H)-ylidene)malononitrile is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 2-(6-Methoxy-1-methylquinolin-4(1H)-ylidene)malononitrile typically involves the condensation of 6-methoxy-1-methylquinolin-4(1H)-one with malononitrile. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the formation of the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or methanol for several hours .

Chemical Reactions Analysis

2-(6-Methoxy-1-methylquinolin-4(1H)-ylidene)malononitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the malononitrile group, forming new derivatives with potential biological activities

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in the development of new materials and catalysts.

    Biology: The compound exhibits antimicrobial properties and has been investigated for its potential use in developing new antibiotics and antifungal agents.

    Medicine: Due to its biological activity, it is being explored for its potential therapeutic applications, including anticancer and antiviral properties.

    Industry: The compound’s unique chemical structure makes it useful in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(6-Methoxy-1-methylquinolin-4(1H)-ylidene)malononitrile involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Comparison with Similar Compounds

2-(6-Methoxy-1-methylquinolin-4(1H)-ylidene)malononitrile can be compared with other quinoline derivatives such as:

    4-Hydroxy-2-quinolinone: Known for its antimicrobial activity, this compound has a hydroxyl group at the 4-position, which differentiates it from the methoxy group in 2-(6-Methoxy-1-methylquinolin-4(1H)-ylidene)malononitrile.

    6-Methoxyquinoline: This compound lacks the malononitrile group, making it less reactive in certain chemical reactions compared to 2-(6-Methoxy-1-methylquinolin-4(1H)-ylidene)malononitrile.

    Quinoline N-oxide: An oxidized form of quinoline, it exhibits different chemical properties and reactivity compared to the parent compound.

Properties

CAS No.

10182-03-3

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

2-(6-methoxy-1-methylquinolin-4-ylidene)propanedinitrile

InChI

InChI=1S/C14H11N3O/c1-17-6-5-12(10(8-15)9-16)13-7-11(18-2)3-4-14(13)17/h3-7H,1-2H3

InChI Key

COGSLOPHKFBILH-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=C(C#N)C#N)C2=C1C=CC(=C2)OC

Origin of Product

United States

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